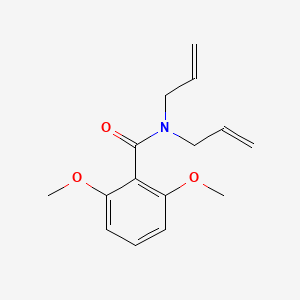

2,6-Dimethoxy-N,N-bis(prop-2-EN-1-YL)benzamide

Description

2,6-Dimethoxy-N,N-bis(prop-2-EN-1-YL)benzamide is a benzamide derivative characterized by a central benzamide core substituted with two methoxy groups at the 2- and 6-positions of the aromatic ring. The nitrogen atom of the amide group is further functionalized with two propenyl (allyl) groups, conferring unique steric and electronic properties.

Its differentiation from similar benzamides hinges on substituent effects, which influence reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2,6-dimethoxy-N,N-bis(prop-2-enyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-5-10-16(11-6-2)15(17)14-12(18-3)8-7-9-13(14)19-4/h5-9H,1-2,10-11H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFJZXKVGWGQRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)N(CC=C)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N,N-bis(prop-2-EN-1-YL)benzamide typically involves the reaction of 2,6-dimethoxybenzoic acid with prop-2-en-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N,N-bis(prop-2-EN-1-YL)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles like amines or thiols

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2,6-Dimethoxy-N,N-bis(prop-2-EN-1-YL)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N,N-bis(prop-2-EN-1-YL)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

A comparative analysis with key benzamide derivatives is outlined below:

Key Observations :

- Steric and Electronic Effects : The diallyl and dimethoxy substituents in the target compound enhance steric hindrance and electron density on the aromatic ring compared to simpler methyl or hydroxyalkyl groups in ’s compound. This may reduce its solubility in polar solvents but improve stability in catalytic cycles .

- Biological Activity : Unlike neuroleptic benzamides (amisulpride, sulpiride), the target compound lacks polar sulfonyl or fluorophenyl groups critical for receptor binding, suggesting divergent applications .

Challenges in Differentiation

Benzamide derivatives often exhibit overlapping physical properties (e.g., melting points, solubility), complicating forensic identification . The target compound’s distinct allyl and dimethoxy substituents may aid differentiation via:

- Mass Spectrometry : Unique fragmentation patterns from diallyl groups.

- NMR : Distinct methoxy (~3.8 ppm) and allylic proton (~5–6 ppm) signals.

Biological Activity

Overview

2,6-Dimethoxy-N,N-bis(prop-2-EN-1-YL)benzamide is an organic compound with the molecular formula C15H19NO3. It features two methoxy groups on a benzene ring and two prop-2-en-1-yl groups attached to the nitrogen of the benzamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a subject of interest in pharmacological research.

Synthesis and Properties

The synthesis of this compound typically involves the reaction of 2,6-dimethoxybenzoic acid with prop-2-en-1-amine in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) . The compound's molecular weight is approximately 261.32 g/mol .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of benzamide can inhibit bacterial growth effectively. The presence of methoxy and prop-2-en-1-yl groups may enhance this activity by increasing lipophilicity, allowing better penetration through microbial membranes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. A notable study assessed its effects on several cancer cell lines, revealing that it inhibits cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, compounds with similar structures have shown IC50 values ranging from 0.20 to 16.79 μM against various cancer cell lines including A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) .

The mechanism by which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. It is hypothesized that the compound could inhibit enzymes related to metabolic pathways or disrupt cellular signaling pathways linked to cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

- Antitumor Mechanism : A study highlighted that certain benzamide derivatives induce apoptosis by promoting cytochrome c release from mitochondria and activating caspases, suggesting a pathway for therapeutic development against highly metastatic tumors .

- Phospholipidosis Prediction : Another research article discussed how phospholipidosis can be predicted through the inhibition of lysosomal phospholipase A2 by compounds structurally similar to this compound . This finding emphasizes the importance of structural characteristics in predicting drug-induced toxicity.

- Cytotoxicity in Cancer Cells : In vitro assays demonstrated that certain derivatives displayed selective cytotoxicity towards cancer cells without significantly affecting normal cells, indicating a potentially favorable therapeutic index for clinical applications .

Comparative Analysis

| Compound Name | Structure | IC50 (μM) | Biological Activity |

|---|---|---|---|

| This compound | C15H19NO3 | TBD | Antimicrobial, Anticancer |

| 2,6-Dimethoxy-N,N-dimethylbenzamide | C13H17NO3 | TBD | Anticancer |

| 2,6-Dimethoxy-N,N-diethylbenzamide | C15H21NO3 | TBD | Anticancer |

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,6-Dimethoxy-N,N-bis(prop-2-en-1-yl)benzamide, and how can reaction conditions be optimized for yield?

- Methodology : The synthesis of analogous benzamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, describes a multi-step synthesis using reflux conditions with glacial acetic acid as a catalyst in ethanol, followed by solvent evaporation and purification via column chromatography. Reaction optimization may include varying temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol vs. DMF), and stoichiometric ratios of reactants. Monitoring via TLC or HPLC ensures intermediate purity .

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), allyl protons (δ 5.2–6.2 ppm for CH₂=CH), and aromatic protons (δ 6.5–7.5 ppm). provides a template for interpreting split patterns in substituted benzamides.

- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy groups) confirm functional groups .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Use PPE (gloves, goggles, lab coats) to avoid dermal contact.

- Conduct reactions in fume hoods to prevent inhalation of vapors.

- Dispose of waste via certified hazardous waste services to mitigate environmental risks .

Advanced Research Questions

Q. How do electronic effects of substituents (e.g., methoxy vs. nitro groups) influence the reactivity of this compound in nucleophilic reactions?

- Analysis : Electron-donating groups (e.g., methoxy) activate the aromatic ring toward electrophilic substitution but may reduce electrophilicity at the amide carbonyl. highlights that electron-withdrawing substituents (e.g., nitro) increase electrophilicity, accelerating reactions like acylation or Michael additions. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. What contradictions exist in structure-activity relationship (SAR) data for benzamide derivatives, and how can they be resolved?

- Case Study : identifies conflicting trends in carboxamide toxicity, where N-alkyl chains (e.g., butyl vs. phenyl) show nonlinear effects on bioactivity. Discrepancies may arise from assay variability (e.g., LD₅₀ vs. IC₅₀) or solvation effects. Resolving these requires standardized assays (e.g., fixed pH/temperature) and multivariate analysis (e.g., QSAR models) .

Q. How can crystallographic data (e.g., SHELX refinement) resolve conformational ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction using SHELXL ( ) can determine bond angles, torsion angles, and packing interactions. For example, allyl group orientation (cis vs. trans) affects molecular planarity and π-π stacking. WinGX/ORTEP ( ) visualizes anisotropic displacement parameters to validate thermal motion models .

Q. What role does this compound play in synthesizing bioactive hybrids (e.g., CHK1 inhibitors or antitumor agents)?

- Application : and demonstrate benzamides as scaffolds for kinase inhibitors. The allyl groups in this compound enable click chemistry or radical polymerization to generate polymer-drug conjugates. For example, coupling with pyrrolo[2,3-d]pyrimidine derivatives ( ) could enhance DNA intercalation properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.